

physical and chemical properties of 3-Bromo-2-propoxypyridine

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Compound of Interest

Compound Name: **3-Bromo-2-propoxypyridine**

Cat. No.: **B1358712**

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An In-depth Technical Guide to 3-Bromo-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-2-propoxypyridine**. Due to a scarcity of published experimental data for this specific compound, this document combines available predicted data with established knowledge of analogous 2-alkoxypyridines and brominated pyridines to offer a scientifically grounded resource for researchers. This guide covers molecular and physical properties, expected chemical reactivity, a plausible synthetic route, and general experimental procedures for characterization and purification. The information herein is intended to serve as a foundational reference for the use of **3-Bromo-2-propoxypyridine** in synthetic chemistry and drug discovery endeavors.

Introduction

3-Bromo-2-propoxypyridine is a halogenated alkoxy-substituted pyridine derivative. The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of a bromine atom at the 3-position and a propoxy group at the 2-position provides two key points for synthetic diversification. The

bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of molecular fragments. The 2-alkoxy substituent influences the electronic properties of the pyridine ring and can be a site for further chemical modification. This combination of functionalities makes **3-Bromo-2-propoxypyridine** a potentially valuable building block for the synthesis of novel compounds with applications in drug discovery and materials science.

Molecular and Physical Properties

Precise experimental data for the physical properties of **3-Bromo-2-propoxypyridine** are not widely available in the public domain. The following table summarizes the basic molecular information and predicted physical properties. These predicted values offer a useful estimation for experimental planning.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrNO	--INVALID-LINK--
Molecular Weight	216.08 g/mol	--INVALID-LINK--
CAS Number	760207-92-9	--INVALID-LINK--
Predicted Boiling Point	229.7 ± 20.0 °C	--INVALID-LINK--
Predicted Density	1.386 ± 0.06 g/cm ³	--INVALID-LINK--
Appearance	Not specified (likely a liquid or low-melting solid)	General observation for similar compounds
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH, DMSO)	Based on analogous compounds

Chemical Properties and Reactivity

The chemical reactivity of **3-Bromo-2-propoxypyridine** is dictated by the interplay of the pyridine ring, the bromine substituent, and the propoxy group.

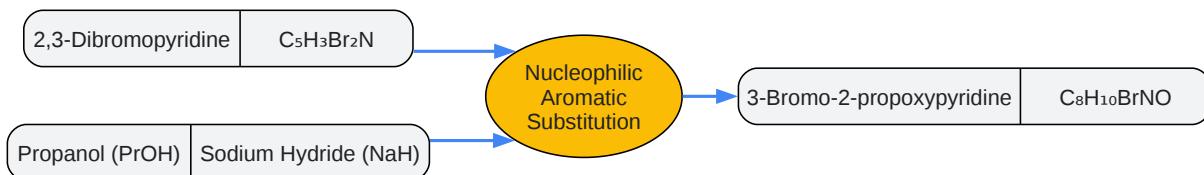
- Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also deactivates the ring towards electrophilic aromatic substitution compared to benzene.
- Bromine Atom: The bromine atom at the 3-position is a key site for functionalization. It is expected to readily participate in a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
- Propoxy Group: The 2-propoxy group is an electron-donating group, which can influence the regioselectivity of reactions on the pyridine ring. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols

Due to the lack of specific published experimental procedures for **3-Bromo-2-propoxypyridine**, the following sections provide generalized protocols based on the synthesis and purification of structurally similar compounds.

Plausible Synthetic Route

A common and effective method for the synthesis of 2-alkoxypyridines involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with an alkoxide. A plausible synthesis for **3-Bromo-2-propoxypyridine** would start from the commercially available 2,3-dibromopyridine.



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Plausible synthesis of **3-Bromo-2-propoxypyridine**.

Experimental Protocol (General Procedure):

- Preparation of Sodium Propoxide: To a stirred solution of dry propanol in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.
- Addition of Halopyridine: Add a solution of 2,3-dibromopyridine in anhydrous THF dropwise to the sodium propoxide solution.
- Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Purification

Purification of the crude product is typically achieved by silica gel column chromatography.

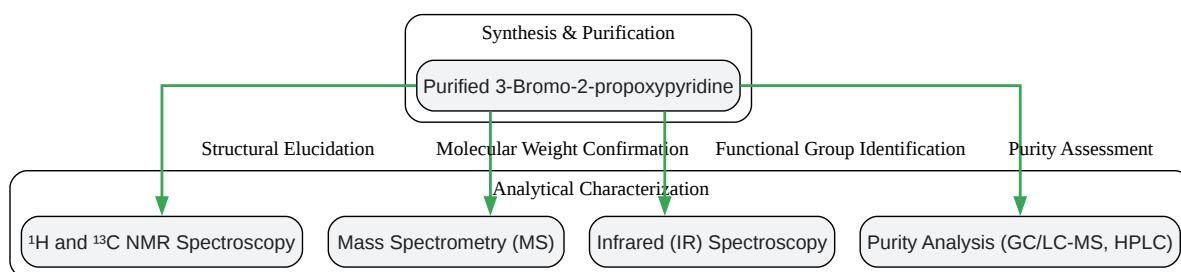
Experimental Protocol (General Procedure):

- Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Column Packing: Pack a glass column with the silica gel slurry.
- Sample Loading: Dissolve the crude **3-Bromo-2-propoxypyridine** in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
- Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

- Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **3-Bromo-2-propoxypyridine**.

Characterization

The identity and purity of the synthesized **3-Bromo-2-propoxypyridine** would be confirmed using standard analytical techniques.



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General workflow for the characterization of **3-Bromo-2-propoxypyridine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the propyl group (a triplet for the CH_3 , a sextet for the central CH_2 , and a triplet for the OCH_2). The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of the pyridine ring and the three carbons of the propyl group. The chemical shifts would be influenced by the bromine and propoxy substituents.

- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, C-O stretching of the ether, and C-N stretching of the pyridine ring.

Stability and Storage

While specific stability data for **3-Bromo-2-propoxypyridine** is unavailable, general considerations for similar compounds suggest that it should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Pyridine derivatives can be sensitive to light and air.

Potential Applications in Drug Discovery and Signaling Pathways

The biological activity of **3-Bromo-2-propoxypyridine** has not been reported in publicly available literature. However, the 3-bromo-2-alkoxypyridine scaffold is a versatile starting point for the synthesis of a wide range of compounds that could be screened for biological activity.

The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The 2-propoxy group can also be modified or may itself contribute to binding with biological targets.

Given the prevalence of the pyridine core in numerous kinase inhibitors, GPCR ligands, and other therapeutic agents, it is plausible that derivatives of **3-Bromo-2-propoxypyridine** could be synthesized and screened for activity against a variety of biological targets and signaling pathways. However, at present, there is no specific signaling pathway data associated with this compound.

Conclusion

3-Bromo-2-propoxypyridine is a chemical building block with significant potential for application in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties and potential reactivity based on established chemical principles and data from analogous compounds. The plausible synthetic route and general characterization protocols outlined herein should facilitate its preparation and use in the laboratory. Further research is warranted to fully characterize this compound and explore its utility in the development of novel molecules with potential therapeutic applications.

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